

A Comparative Analysis of D-Psicose and D-Fructose Metabolism

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Compound of Interest		
Compound Name:	D-Psicose	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of **D-Psicose** (also known as D-allulose) and its C-3 epimer, D-fructose. The information presented herein is supported by experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct physiological fates of these two monosaccharides.

Introduction

D-fructose is a common dietary sugar that is readily metabolized by the body for energy. In contrast, **D-Psicose** is a rare sugar that is poorly metabolized and has gained attention as a potential low-calorie sugar substitute with various physiological benefits.[1][2][3] This guide will delve into the comparative metabolism of these two sugars, focusing on their absorption, phosphorylation, and subsequent metabolic pathways.

Data Presentation

The following tables summarize the key quantitative differences in the metabolism of **D- Psicose** and D-fructose based on available experimental data.

Table 1: Comparative Absorption and Excretion in Rats



Parameter	D-Psicose	D-Fructose
Peak Blood Concentration (μg/g)	48.5 ± 15.6 (at 60 min)[4]	Not directly comparable, but readily absorbed
Urinary Excretion (% of oral dose)	~37% within 120 minutes[4]	Minimally excreted, largely metabolized
Fecal Excretion (% of oral dose)	8-13% over 24 hours[5]	Negligible
Primary Absorption Transporter	GLUT5 (likely)[6]	GLUT5

Table 2: Comparative Effects on Blood Glucose and Insulin in Humans

Parameter	D-Psicose (D-allulose)	D-Fructose
Effect on Postprandial Blood Glucose	Dose-dependent reduction[7]	Can lead to hyperglycemia, especially when consumed in large amounts
Effect on Postprandial Insulin	Dose-dependent reduction[7]	Does not directly stimulate insulin secretion, but can contribute to insulin resistance long-term
Area Under the Curve (AUC) for Glucose	Significantly lower with 10g dose compared to placebo[7]	Higher compared to glucose alone in some studies[8]
Area Under the Curve (AUC) for Insulin	Significantly lower with 10g dose compared to placebo[7]	Does not significantly increase insulin AUC on its own

Table 3: Comparative Effects on Hepatic Lipogenic Enzyme Activities in Rats

Enzyme	Effect of D-Psicose Diet	Effect of D-Fructose Diet
Fatty Acid Synthase (FAS)	Significantly lower activity	Significantly higher activity
Glucose-6-Phosphate Dehydrogenase (G6PD)	Significantly lower activity	Significantly higher activity



Metabolic Pathways

The metabolic fates of **D-Psicose** and D-fructose diverge significantly after ingestion.

D-Fructose Metabolism

D-fructose is primarily absorbed in the small intestine via the GLUT5 transporter. It is then transported to the liver, where it is rapidly phosphorylated by fructokinase (ketohexokinase) to fructose-1-phosphate. This intermediate is then cleaved by aldolase B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde. These three-carbon molecules can then enter the glycolytic or gluconeogenic pathways. A key feature of fructose metabolism is that it bypasses the main rate-limiting step of glycolysis, which is catalyzed by phosphofructokinase-1. This can lead to a rapid influx of substrates for lipogenesis, potentially contributing to the accumulation of triglycerides in the liver.

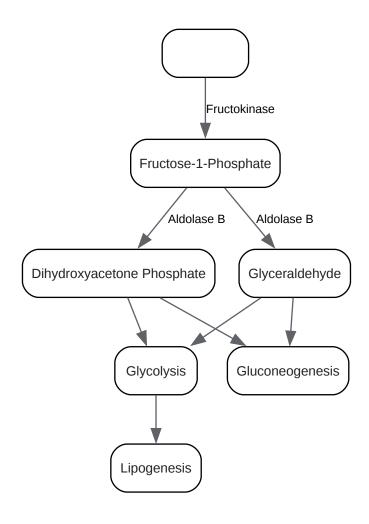
D-Psicose Metabolism

D-Psicose is also absorbed in the small intestine, likely via the GLUT5 transporter.[6] However, unlike D-fructose, it is a poor substrate for fructokinase and is therefore not significantly phosphorylated or metabolized in the liver.[9] The majority of absorbed **D-Psicose** is excreted unchanged in the urine.[4][5] This lack of metabolism is the primary reason for its low caloric value. Furthermore, some studies suggest that **D-Psicose** can inhibit intestinal α -glucosidases, which may contribute to its observed effects on postprandial glucose levels.[10]

Mandatory Visualization

The following diagrams illustrate the key metabolic pathways and experimental workflows discussed in this guide.

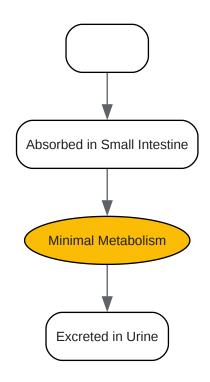




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Caption: Metabolic pathway of D-fructose in the liver.





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Caption: Simplified metabolic fate of **D-Psicose**.



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Caption: Experimental workflow for an Oral Glucose Tolerance Test.

Experimental Protocols Oral Glucose Tolerance Test (OGTT) in Rodents

Objective: To assess the in vivo response to an oral load of **D-Psicose** or D-fructose.

Materials:

- Rodents (e.g., Wistar rats)
- D-Psicose or D-fructose solution (e.g., 2 g/kg body weight)



- Oral gavage needles
- Glucometer and test strips
- Blood collection supplies (e.g., tail vein lancets, capillaries)

Procedure:

- Fast rodents overnight for approximately 12 hours with free access to water.[10]
- Record the baseline blood glucose level from a tail vein blood sample.
- Administer the **D-Psicose** or D-fructose solution orally via gavage.
- Collect blood samples at specific time points (e.g., 30, 60, 90, and 120 minutes) after administration.[10]
- Measure blood glucose concentrations at each time point.
- (Optional) Collect plasma at each time point for insulin analysis.
- Calculate the area under the curve (AUC) for glucose and insulin to quantify the glycemic and insulinemic responses.

In Vitro Fructokinase (Ketohexokinase) Activity Assay

Objective: To determine the enzymatic activity of fructokinase with D-fructose as a substrate. (Note: **D-Psicose** is a very poor substrate, so activity is expected to be negligible).

Materials:

- Liver tissue homogenate or purified fructokinase
- Assay buffer (e.g., containing Tris-HCl, MgCl2, KCl, ATP)
- D-fructose solution
- Coupled enzyme system (e.g., pyruvate kinase, lactate dehydrogenase)



- NADH
- Spectrophotometer

Procedure:

- Prepare liver tissue homogenates by homogenizing fresh or frozen liver tissue in a suitable buffer.
- Centrifuge the homogenate to obtain the cytosolic fraction containing fructokinase.
- Prepare a reaction mixture containing the assay buffer, ATP, the coupled enzyme system, and NADH.
- Initiate the reaction by adding the D-fructose solution to the reaction mixture.
- Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
- The rate of NADH oxidation is proportional to the rate of ADP production, which is directly related to the fructokinase activity.
- Calculate the specific activity of fructokinase (e.g., in µmol/min/mg protein).

Hepatic Fatty Acid Synthase (FAS) and Glucose-6-Phosphate Dehydrogenase (G6PD) Activity Assays

Objective: To measure the activity of key lipogenic enzymes in liver tissue from animals fed diets containing **D-Psicose** or D-fructose.

Materials:

- Liver tissue from experimental animals
- Homogenization buffer
- Spectrophotometer



- For FAS assay: Acetyl-CoA, Malonyl-CoA, NADPH
- For G6PD assay: Glucose-6-phosphate, NADP+

Procedure:

- Prepare liver cytosolic fractions as described for the fructokinase assay.
- · For FAS activity:
 - Prepare a reaction mixture containing buffer, acetyl-CoA, malonyl-CoA, and the liver cytosol.
 - Initiate the reaction by adding NADPH.
 - Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH.
 - The rate of NADPH oxidation is proportional to FAS activity.
- For G6PD activity:
 - Prepare a reaction mixture containing buffer, glucose-6-phosphate, and the liver cytosol.
 - Initiate the reaction by adding NADP+.
 - Monitor the increase in absorbance at 340 nm due to the reduction of NADP+ to NADPH.
 - The rate of NADPH formation is proportional to G6PD activity.
- Calculate the specific activities of FAS and G6PD (e.g., in nmol/min/mg protein).

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References



- 1. researchgate.net [researchgate.net]
- 2. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose)
 [scirp.org]
- 3. scirp.org [scirp.org]
- 4. Intestinal absorption, organ distribution, and urinary excretion of the rare sugar D-psicose
 PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic effects of D-psicose in rats: studies on faecal and urinary excretion and caecal fermentation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal absorption of D-fructose isomers, D-allulose, D-sorbose and D-tagatose, via glucose transporter type 5 (GLUT5) but not sodium-dependent glucose cotransporter 1 (SGLT1) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drc.bmj.com [drc.bmj.com]
- 8. Plasma D-glucose, D-fructose and insulin responses after oral administration of D-glucose, D-fructose and sucrose to normal rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metabolic Stability of D-Allulose in Biorelevant Media and Hepatocytes: Comparison with Fructose and Erythritol PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats PMC [pmc.ncbi.nlm.nih.gov]
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